molecular formula C9H8FNO B1328565 4-Methoxy-2-fluorobenzyl cyanide CAS No. 749934-29-0

4-Methoxy-2-fluorobenzyl cyanide

Cat. No.: B1328565
CAS No.: 749934-29-0
M. Wt: 165.16 g/mol
InChI Key: OKPZYRPNHFQVMZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-fluorobenzyl cyanide is an organic compound with the molecular formula C9H8FNO It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzyl cyanide structure

Mechanism of Action

: Qin, M., Zeng, Z., Wu, Q., Liu, X., Liu, Q., Cheng, S., & Xie, J. (2024). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science, 16(16), 4049–4055. Link : LibreTexts. (n.d.). Multistep Synthesis. Chemistry LibreTexts. Link : Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-fluorobenzyl cyanide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-fluorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-fluorobenzyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the cyanide group to an amine.

    Substitution: The methoxy and fluorine groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: 4-Methoxy-2-fluorobenzoic acid.

    Reduction: 4-Methoxy-2-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methoxy-2-fluorobenzyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Methoxybenzyl cyanide: Lacks the fluorine atom, resulting in different chemical reactivity and properties.

    2-Fluorobenzyl cyanide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    4-Methoxy-2-methylbenzyl cyanide: Contains a methyl group instead of fluorine, leading to variations in steric and electronic effects.

Uniqueness: 4-Methoxy-2-fluorobenzyl cyanide is unique due to the combined presence of both methoxy and fluorine groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPZYRPNHFQVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649945
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749934-29-0
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1-Bromomethyl-2-fluoro-4-methoxy-benzene (4.5 g, 21 mmol) and Tetrabutylammonium iodide (0.66 g, 2.1 mmol) in CH2Cl2 (50 mL) was added a solution potassium cyanide (4.0 g, 60 mmol) in water (50 mL). The resulting biphasic mixture was stirred vigorously for 8 hours. The reaction was poured into water (100 mL) and extracted with CH2Cl2 (2×50 mL). The organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by flash column chromatography (10–30% EtOAc in hexanes) to give the product (2.6 g, 75% yield) as a clear oil. 1H NMR (300 MHz, CDCl3) δ: 3.66 (s, 2 H), 3.82 (s, 3 H), 6.69 (m, 2 H), 7.31 (m, 1 H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
75%

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